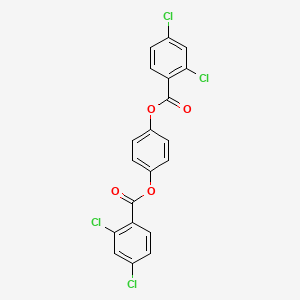
Benzene-1,4-diyl bis(2,4-dichlorobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,4-DICHLOROBENZOYL)OXY]PHENYL 2,4-DICHLOROBENZOATE is a chemical compound characterized by the presence of two 2,4-dichlorobenzoyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-DICHLOROBENZOYL)OXY]PHENYL 2,4-DICHLOROBENZOATE typically involves the esterification of 4-hydroxyphenyl 2,4-dichlorobenzoate with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane or chloroform, and the reaction is usually performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-DICHLOROBENZOYL)OXY]PHENYL 2,4-DICHLOROBENZOATE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Substitution Reactions: Products include substituted phenyl esters and dichlorobenzoic acids.
Hydrolysis: Major products are 2,4-dichlorobenzoic acid and 4-hydroxyphenyl 2,4-dichlorobenzoate.
Scientific Research Applications
4-[(2,4-DICHLOROBENZOYL)OXY]PHENYL 2,4-DICHLOROBENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(2,4-DICHLOROBENZOYL)OXY]PHENYL 2,4-DICHLOROBENZOATE involves its interaction with specific molecular targets. The compound’s dichlorobenzoyl groups can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoic Acid: A related compound with similar structural features but different functional groups.
2,4-Dichlorobenzoyl Chloride: Another related compound used in the synthesis of esters and other derivatives.
Uniqueness
4-[(2,4-DICHLOROBENZOYL)OXY]PHENYL 2,4-DICHLOROBENZOATE is unique due to its dual dichlorobenzoyl groups attached to a single phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where such structural features are advantageous .
Properties
Molecular Formula |
C20H10Cl4O4 |
|---|---|
Molecular Weight |
456.1 g/mol |
IUPAC Name |
[4-(2,4-dichlorobenzoyl)oxyphenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C20H10Cl4O4/c21-11-1-7-15(17(23)9-11)19(25)27-13-3-5-14(6-4-13)28-20(26)16-8-2-12(22)10-18(16)24/h1-10H |
InChI Key |
FUVMFYIRTZPTIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















